molecular formula C14H14O5 B14146309 (+)-Decurusidinol CAS No. 27368-67-8

(+)-Decurusidinol

Cat. No.: B14146309
CAS No.: 27368-67-8
M. Wt: 262.26 g/mol
InChI Key: SLXYBYCLCBXBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Decurusidinol is a chemical compound known for its unique properties and potential applications in various fields It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Decurusidinol typically involves several steps, starting from readily available starting materials. The synthetic route may include reactions such as nucleophilic substitution, reduction, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as chromatography and crystallization ensures the isolation of the desired enantiomer with high purity. The scalability of the process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

(+)-Decurusidinol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

(+)-Decurusidinol has a wide range of scientific research applications, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (+)-Decurusidinol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (+)-Decurusidinol include other chiral molecules with related structures and properties. Examples include:

    (-)-Decurusidinol: The enantiomer of this compound with a mirror-image arrangement.

    Chiral alcohols: Compounds with similar functional groups and chiral centers.

    Chiral amines: Molecules with nitrogen-containing functional groups and chiral centers.

Uniqueness

This compound is unique due to its specific three-dimensional arrangement and the resulting chiral properties. This uniqueness makes it valuable in applications requiring high selectivity and specificity, such as in asymmetric synthesis and chiral recognition.

Properties

IUPAC Name

3,4-dihydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-14(2)13(17)12(16)8-5-7-3-4-11(15)18-9(7)6-10(8)19-14/h3-6,12-13,16-17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXYBYCLCBXBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001135961
Record name 2H,6H-Benzo[1,2-b:5,4-b′]dipyran-2-one, 7,8-dihydro-6,7-dihydroxy-8,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001135961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27368-67-8
Record name 2H,6H-Benzo[1,2-b:5,4-b′]dipyran-2-one, 7,8-dihydro-6,7-dihydroxy-8,8-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27368-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H,6H-Benzo[1,2-b:5,4-b′]dipyran-2-one, 7,8-dihydro-6,7-dihydroxy-8,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001135961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.